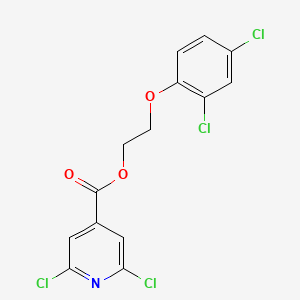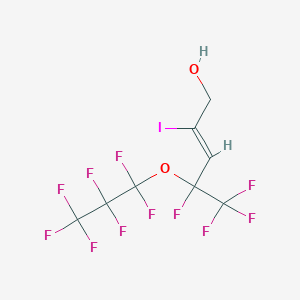
8-Acetyl-6,7-dimethoxycoumarin
Vue d'ensemble
Description
8-Acetyl-6,7-dimethoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications Coumarins are characterized by a benzene ring fused to an α-pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-6,7-dimethoxycoumarin typically involves the acetylation of 6,7-dimethoxycoumarin. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst to form coumarins. For this compound, the reaction conditions often include:
Reagents: 6,7-dimethoxyphenol, acetic anhydride, and a strong acid catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the condensation and acetylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy groups under basic conditions.
Major Products
Oxidation: Quinones or other oxidized coumarin derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Acetyl-6,7-dimethoxycoumarin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Acetyl-6,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
8-Acetyl-6,7-dimethoxycoumarin can be compared with other coumarin derivatives such as:
6,7-Dimethoxycoumarin: Lacks the acetyl group, which may result in different biological activities and chemical properties.
7-Hydroxycoumarin: Contains a hydroxyl group instead of methoxy groups, leading to different reactivity and applications.
Esculetin (6,7-Dihydroxycoumarin): Known for its strong antioxidant properties and use in traditional medicine.
Propriétés
IUPAC Name |
8-acetyl-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7(14)11-12-8(4-5-10(15)18-12)6-9(16-2)13(11)17-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPAMSBRHITOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















